molecular formula C11H11F4N3S B11736179 N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11736179
M. Wt: 293.29 g/mol
InChI Key: TUTBNSRQBLXUOU-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: is a complex organic compound characterized by the presence of fluorine, thiophene, pyrazole, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivative, followed by the introduction of the fluorine atom. The pyrazole ring is then constructed through cyclization reactions, and the trifluoroethyl group is introduced in the final steps. Specific reagents and catalysts, such as trifluoroethanol and boron trichloride, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as amines or halides.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. For example, the compound might inhibit an enzyme by binding to its active site, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorinated thiophenes. Examples include:

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules.

Properties

Molecular Formula

C11H11F4N3S

Molecular Weight

293.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C11H11F4N3S/c1-7-9(5-18(17-7)6-11(13,14)15)16-4-8-2-3-10(12)19-8/h2-3,5,16H,4,6H2,1H3

InChI Key

TUTBNSRQBLXUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)CC(F)(F)F

Origin of Product

United States

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